molecular formula C10H9ClN2 B2627710 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile CAS No. 2490435-66-8

2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile

Cat. No.: B2627710
CAS No.: 2490435-66-8
M. Wt: 192.65
InChI Key: BMBVACNYOJTGFM-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile is a versatile pyridine-based building block designed for advanced pharmaceutical and agrochemical research. Its molecular architecture, featuring chloro, cyano, and cyclopropyl substituents on the pyridine core, makes it a valuable intermediate in constructing complex molecules for drug discovery programs . The pyridine ring is a fundamental scaffold in medicinal chemistry, found in numerous therapeutic agents due to its favorable pharmacokinetic properties and its role as a bioisostere for benzene rings . The specific substitution pattern on this compound is engineered to facilitate further synthetic elaboration. The chloro and cyano groups are excellent synthetic handles for metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions, allowing researchers to efficiently generate diverse chemical libraries . The incorporation of a cyclopropyl group is a common strategy in lead optimization to influence the conformation, metabolic stability, and physicochemical properties of drug candidates . This compound is particularly useful in the synthesis of potential therapeutic agents targeting a range of diseases, and its structural features are analogous to those found in compounds investigated for inhibiting specific biological targets, such as Nav1.8, a voltage-gated sodium channel implicated in pain signaling . As a key intermediate, 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile enables the exploration of new chemical space in the development of innovative active pharmaceutical ingredients (APIs) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-9(7-2-3-7)13-10(11)8(6)5-12/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBVACNYOJTGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylpyridine and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Cyclization: The cyclopropylamine reacts with 2-chloro-4-methylpyridine to form the desired cyclopropyl derivative.

    Nitrile Formation:

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carbonitrile group can yield corresponding amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized pyridine derivatives.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Agents

One of the most notable applications of 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile is its role as an intermediate in the synthesis of antiviral compounds. For example, derivatives of pyridine compounds have been investigated for their effectiveness against HIV. The synthesis pathway leading to compounds like nevirapine, an HIV reverse transcriptase inhibitor, illustrates the importance of this compound as a precursor in developing antiviral therapies .

2. Cancer Treatment

Recent studies have highlighted the potential of pyridine derivatives in oncology. Compounds that include similar structural motifs to 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile have been optimized for B-cell lymphoma 6 (BCL6) inhibition, a target in diffuse large B-cell lymphoma treatment. The optimization process involves modifying the substituents on the pyridine ring to enhance potency and selectivity .

Synthetic Applications

1. Intermediate for Synthesis

The compound serves as a versatile building block in organic synthesis. Its chlorinated and cyano functionalities allow it to participate in various nucleophilic substitution reactions, facilitating the creation of more complex molecular architectures. This feature is particularly valuable in synthesizing other pharmaceutical agents and agrochemicals .

2. Catalysis

In addition to its role as a synthetic intermediate, 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile has been explored for its potential use in catalysis. Phosphorus-containing compounds have been shown to enhance reaction rates and selectivities in various catalytic processes, indicating that derivatives of this pyridine compound may also contribute to advancements in catalytic methods .

Case Study 1: Synthesis of Antiviral Compounds

A detailed study focused on synthesizing 3-amino derivatives from 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile highlighted its utility in developing antiviral agents. The synthesis involved several steps, including chlorination and nitration, which ultimately led to compounds with significant antiviral activity against HIV .

Case Study 2: BCL6 Inhibition

Research into BCL6 inhibitors demonstrated how modifications to the pyridine structure could lead to potent inhibitors with subnanomolar activity. The study emphasized structure-activity relationships (SAR) that guide the design of new compounds based on 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile, showcasing its relevance in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

2-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 478049-48-8)
  • Molecular Formula : C₁₀H₆ClF₃N₂
  • Molecular Weight : 246.62 g/mol
  • Key Differences: The 4-trifluoromethyl (CF₃) group replaces the 4-methyl (CH₃) in the target compound. Electronic Impact: The CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating CH₃ group. This alters reactivity in nucleophilic substitution or cross-coupling reactions.
2-Chloro-6-ethylpyridine-3-carbonitrile (CAS: 191220-22-1)
  • Molecular Formula : C₈H₇ClN₂
  • Molecular Weight : 166.61 g/mol
  • Key Differences: The 6-ethyl (C₂H₅) group replaces the 6-cyclopropyl (C₃H₅) substituent. Steric and Electronic Impact: Ethyl is a flexible, linear alkyl group with weaker electron-donating effects compared to the strained cyclopropyl ring.
3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 1122022-83-6)
  • Key Differences: A cyclopentane ring is fused to the pyridine core, creating a bicyclic structure. Structural Impact: The fused ring system increases rigidity and may influence solubility or pharmacokinetic properties compared to the monocyclic target compound .

Physical and Commercial Properties

Compound Name Molecular Weight (g/mol) Predicted Collision Cross-Section (Ų) Price ($/g) Key Suppliers
2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile 192.65 137.4 ([M+H]⁺) 151–269 Enamine, A2B Chem
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile 246.62 N/A N/A Angene Chemical
2-Chloro-6-ethylpyridine-3-carbonitrile 166.61 N/A N/A Fluorochem, Advanced ChemBlocks

Note: Collision cross-section data is only available for the target compound .

Biological Activity

2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Chemical Formula: C10H10ClN3

CAS Number: 2490435-66-8

The compound features a pyridine ring substituted with a chloromethyl group, a cyclopropyl group, and a carbonitrile moiety, which contribute to its unique pharmacological properties.

The biological activity of 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile is primarily attributed to its interaction with various molecular targets:

  • Cyclin-dependent kinase (CDK) inhibition: The compound has been shown to inhibit CDKs, which are critical for cell cycle regulation. This inhibition can induce cell cycle arrest and apoptosis in cancer cells.
  • Enzyme inhibition: It also exhibits inhibition of enzymes such as acetylcholinesterase (AChE), which may have implications for neurodegenerative diseases.
  • Receptor modulation: The compound interacts with GABA A receptors, potentially influencing neuroprotective pathways.

Anticancer Activity

A significant study demonstrated that 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile induces apoptosis in various cancer cell lines. The IC50 value for cell growth inhibition was approximately 10 µM in breast cancer cell lines, indicating moderate potency.

Antimicrobial Efficacy

Research has highlighted the compound's effectiveness against resistant bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL , showcasing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile compared to related compounds:

Compound NameAnticancer ActivityAntibacterial ActivityMechanism of Action
2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrileModerateHighCDK inhibition; AChE inhibition
Imidazo[1,2-a]pyridine derivative AHighModerateGABA A receptor modulation; enzyme inhibition
Imidazo[1,2-a]pyridine derivative BLowHighAntibacterial activity through membrane disruption

Case Studies and Research Findings

  • Anticancer Study:
    • Objective: To evaluate the apoptotic effects on breast cancer cells.
    • Findings: The compound significantly reduced cell proliferation rates through CDK inhibition.
    • IC50 Values: Approximately 10 µM for effective growth inhibition.
  • Antimicrobial Study:
    • Objective: To assess the efficacy against resistant bacterial strains.
    • Findings: Demonstrated MICs between 8 to 32 µg/mL , indicating robust antibacterial properties.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves chlorination of precursor pyridine derivatives using reagents like phosphoryl chloride (POCl₃) under reflux conditions. For example, 6-chloro-4-methylpyridine derivatives can be synthesized via POCl₃-mediated chlorination of hydroxyl or amino precursors . Cyclopropane group introduction may require cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropylboronic acids, optimized under palladium catalysis in anhydrous solvents like THF or DMF. Yield improvements often involve temperature control (60–80°C), inert atmospheres, and stoichiometric tuning of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How can spectroscopic techniques (FTIR, Raman, NMR) be employed to characterize this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • FTIR/Raman : Focus on the nitrile (C≡N) stretch near 2220–2240 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹. The cyclopropyl C-H bending modes (~1000–1300 cm⁻¹) and methyl group symmetric/asymmetric stretches (2850–2980 cm⁻¹) are also diagnostic. Compare experimental data with DFT-calculated spectra (B3LYP/6-311++G** basis set) to validate assignments .
  • NMR : In 1^1H NMR, the cyclopropyl protons appear as distinct multiplets (δ 1.0–2.0 ppm), while the methyl group resonates as a singlet (δ 2.3–2.6 ppm). 13^{13}C NMR should confirm the nitrile carbon at δ 115–120 ppm and cyclopropyl carbons at δ 8–15 ppm .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is preferred. Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Key parameters include:
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K.
  • Refinement : Apply SHELXL-97 with full-matrix least-squares methods. Prioritize resolving disorder in the cyclopropyl ring using constraints (e.g., DFIX commands). Expect R-factors < 0.05 for high-quality data .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the reactivity of 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3PW91/cc-pVTZ) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites. The C-Cl bond is a primary target due to its high electrophilicity (Mulliken charge ~ +0.3 e). Transition state modeling (Nudged Elastic Band method) can predict activation barriers for SNAr (nucleophilic aromatic substitution) with amines or thiols. Solvent effects (e.g., DMSO polarity) should be incorporated via PCM (Polarizable Continuum Model) .

Q. What experimental and computational approaches resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies between calculated (DFT) and observed (XRD) bond lengths often arise from crystal packing forces. For example, the nitrile group’s C≡N bond may elongate by 0.02–0.05 Å in the solid state due to intermolecular interactions. Validate via:
  • Hirshfeld surface analysis : Quantify close contacts (e.g., C≡N···H-C).
  • Lattice energy calculations : Use programs like CrystalExplorer to assess packing effects.
    Reconcile vibrational spectra by comparing gas-phase (DFT) and solid-state (experimental) data .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

  • Methodological Answer :
  • Core modifications : Replace the cyclopropyl group with other strained rings (e.g., bicyclo[1.1.1]pentane) via cross-coupling to assess steric effects.
  • Functional group interconversion : Convert the nitrile to amides (H₂O₂/NaOH) or tetrazoles (NaN₃/NH₄Cl) to probe electronic effects.
  • Bioisosteres : Substitute chlorine with trifluoromethyl (CF₃) using Ullman-type couplings. Monitor pharmacokinetic properties (logP, solubility) via HPLC and shake-flask assays .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during storage or reaction of this nitrile-containing compound?

  • Answer :
  • Storage : Store under nitrogen at −20°C in amber vials to prevent hydrolysis of the nitrile group.
  • Reaction conditions : Avoid protic solvents (e.g., H₂O, alcohols) and high temperatures (>100°C). Use scavengers (e.g., molecular sieves) in moisture-sensitive reactions .

Q. How can researchers validate the purity of this compound for biological assays?

  • Answer : Combine orthogonal methods:
  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Target ≥95% purity.
  • LC-MS : Confirm molecular ion ([M+H]⁺) and check for chlorine isotope patterns (3:1 ratio for 35^{35}Cl/37^{37}Cl).
  • Elemental analysis : Match calculated and observed C, H, N percentages within ±0.4% .

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